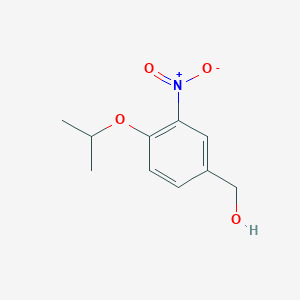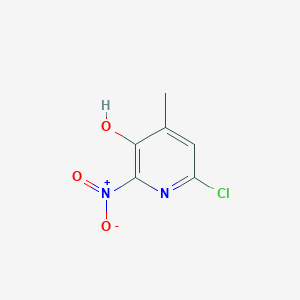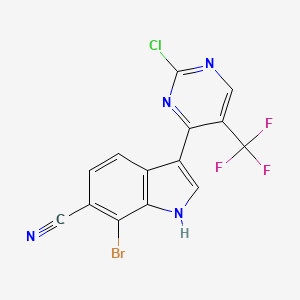![molecular formula C15H16O2 B13979989 [1,1'-Biphenyl]-4-ol, 4'-propoxy- CAS No. 127972-28-5](/img/structure/B13979989.png)
[1,1'-Biphenyl]-4-ol, 4'-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Biphenyl]-4-ol, 4’-propoxy-: is an organic compound with the molecular formula C15H14O2 It is a derivative of biphenyl, where one of the phenyl rings is substituted with a hydroxyl group (-OH) at the 4-position and the other phenyl ring is substituted with a propoxy group (-OCH2CH2CH3) at the 4’-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-propoxy- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, where a suitable hydroxylating agent such as hydrogen peroxide (H2O2) or a peracid is used.
Introduction of Propoxy Group: The propoxy group can be introduced through an etherification reaction, where a suitable alkylating agent such as propyl bromide (C3H7Br) is used in the presence of a base.
Industrial Production Methods: Industrial production methods for [1,1’-Biphenyl]-4-ol, 4’-propoxy- may involve large-scale Suzuki-Miyaura coupling reactions followed by hydroxylation and etherification steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-ol, 4’-propoxy- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a fully hydrogenated biphenyl derivative.
Substitution: The compound can undergo substitution reactions where the hydroxyl or propoxy groups are replaced by other functional groups.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Fully hydrogenated biphenyl derivatives.
Substitution Products: Various substituted biphenyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Material Science: The compound can be used in the synthesis of advanced materials, including polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biochemical Research: It can be used as a probe or reagent in biochemical assays to study enzyme activities and protein interactions.
Industry:
Mécanisme D'action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-propoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and propoxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity . The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
[1,1’-Biphenyl]-4-ol: Lacks the propoxy group, making it less hydrophobic and potentially less effective in certain applications.
[1,1’-Biphenyl]-4-propoxy-: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and potentially altering its biological activity.
Uniqueness:
Propriétés
Numéro CAS |
127972-28-5 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
4-(4-propoxyphenyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h3-10,16H,2,11H2,1H3 |
Clé InChI |
MJVRFNMOKXNNAV-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Bromo-3-(difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B13979923.png)


![[(Z)-[(1-acetylpiperidin-4-yl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino] acetate](/img/structure/B13979952.png)





![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)
